2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid
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Overview
Description
2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.03 g/mol
Preparation Methods
The synthesis of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process includes catalysis by a complex catalyst formed by a transition metal and a ligand, such as palladium chloride and Xantphos, in the presence of an alcohol and an oxidant like tert-butyl peroxy ether . The resulting product is then hydrolyzed and acidified to obtain this compound with a total yield of 68.4% .
Chemical Reactions Analysis
2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins responsible for inflammation and pain . By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid can be compared with similar compounds such as:
Aceclofenac: A nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
4-Hydroxy-D-phenylglycine: An amino acid derivative with similar structural features.
3-Chloro-4-hydroxyphenylacetic acid: Another chlorinated phenylacetic acid with different biological activities.
These comparisons highlight the unique properties of this compound, particularly its dual chlorine substitution and hydroxyl group, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-(2,6-dichloro-4-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUHDUIPTCPANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427755-44-9 |
Source
|
Record name | 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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